molecular formula C19H14ClNO3 B5718432 N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-furamide

N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No. B5718432
M. Wt: 339.8 g/mol
InChI Key: YYPZMIZIKAXWMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-furamide and related compounds are synthesized through various chemical processes. The methods may involve cyclization reactions, condensation, and the use of catalysts to enhance reaction efficiency. For example, related compounds have been synthesized using microwave irradiation, indicating a possibility for efficient synthesis methods for similar furamide derivatives (Li, Wang, & Da, 2001).

Molecular Structure Analysis

The molecular structure of related furamide compounds reveals intermolecular and intramolecular interactions that stabilize the molecular conformation. These structures are often characterized using X-ray diffraction, NMR, and other spectroscopic methods. The analyses may reveal hydrogen bonding, the orientation of functional groups, and steric effects influencing the compound's overall stability and reactivity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furamide derivatives participate in various chemical reactions, including polymerization, cyclization, and condensation reactions. The presence of functional groups such as the furan ring and amide linkages influences their chemical behavior and interaction with other compounds. For instance, enzymatic polymerization has been explored for furanic-aliphatic polyamides, indicating potential reactivity paths for similar furamide compounds (Jiang et al., 2015).

Physical Properties Analysis

The physical properties of N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-furamide would include solubility, melting point, and crystalline structure. These properties are essential for understanding the compound's applications and handling requirements. For related compounds, crystal structure analysis provides insights into their solid-state properties and molecular interactions within the crystal lattice (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and interaction with other chemicals, are crucial for understanding the potential applications of N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-furamide. Studies on similar compounds have focused on their interactions, synthesis pathways, and potential as intermediates in organic synthesis (Wang, Li, Gao, Wei, & Chen, 2000).

properties

IUPAC Name

N-(3-acetylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-12(22)13-5-4-6-14(11-13)21-19(23)18-10-9-17(24-18)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPZMIZIKAXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

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